molecular formula C16H18ClNO B13170939 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B13170939
M. Wt: 275.77 g/mol
InChI Key: FYHPLRXVRVQLOQ-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with the molecular formula C16H18ClNO. It is a derivative of ethanone and contains a pyrrole ring substituted with a 2,4-dimethylphenyl group and a chlorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the corresponding hydrazone. This intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield the final product. The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-chloro-1-(2,5-dimethylphenyl)ethanone
  • 1-(2,4-dimethylphenyl)-2-chloroethanone

Uniqueness

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of the pyrrole ring and the specific substitution pattern on the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C16H18ClNO/c1-10-5-6-15(11(2)7-10)18-12(3)8-14(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3

InChI Key

FYHPLRXVRVQLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C

Origin of Product

United States

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